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1,1,3-Trimethyl-1,3,5-trisilacyclohexane

Organosilicon Chemical Vapor Deposition Precursor Volatility

1,1,3-Trimethyl-1,3,5-trisilacyclohexane (CAS: 18339-88-3, molecular formula: C₆H₁₈Si₃, molecular weight: 174.46 g/mol) is a methyl-substituted derivative of 1,3,5-trisilacyclohexane, a six-membered heterocyclic compound with alternating silicon and carbon atoms. Its structure comprises a trisilacyclohexane ring with methyl groups on the 1-, 1-, and 3-positions, conferring specific stereoelectronic and steric properties relative to both its unsubstituted parent (CAS 291-27-0) and its symmetrically substituted analog, 1,3,5-trimethyl-1,3,5-trisilacyclohexane (CAS 18186-89-5).

Molecular Formula C6H18Si3
Molecular Weight 174.46 g/mol
CAS No. 18339-88-3
Cat. No. B090812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Trimethyl-1,3,5-trisilacyclohexane
CAS18339-88-3
Synonyms1,1,3-Trimethyl-1,3,5-trisilacyclohexane
Molecular FormulaC6H18Si3
Molecular Weight174.46 g/mol
Structural Identifiers
SMILESC[SiH]1C[SiH2]C[Si](C1)(C)C
InChIInChI=1S/C6H18Si3/c1-8-4-7-5-9(2,3)6-8/h8H,4-7H2,1-3H3
InChIKeyYNXIDXMKMLNRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3-Trimethyl-1,3,5-trisilacyclohexane (CAS 18339-88-3) – Organosilicon Procurement and Baseline Characterization


1,1,3-Trimethyl-1,3,5-trisilacyclohexane (CAS: 18339-88-3, molecular formula: C₆H₁₈Si₃, molecular weight: 174.46 g/mol) is a methyl-substituted derivative of 1,3,5-trisilacyclohexane, a six-membered heterocyclic compound with alternating silicon and carbon atoms [1]. Its structure comprises a trisilacyclohexane ring with methyl groups on the 1-, 1-, and 3-positions, conferring specific stereoelectronic and steric properties relative to both its unsubstituted parent (CAS 291-27-0) and its symmetrically substituted analog, 1,3,5-trimethyl-1,3,5-trisilacyclohexane (CAS 18186-89-5). The compound's backbone underpins its application in specialized areas such as precursor chemistry for silicon carbide (SiC) [2] and Lewis acidic scaffolds [3], where the precise number and position of methyl substituents critically influence volatility, conformational preferences, and reactivity.

Why Generic Substitution Fails for 1,1,3-Trimethyl-1,3,5-trisilacyclohexane in Research and Industrial Applications


Generic substitution among trisilacyclohexane derivatives is scientifically unsound due to the profound impact of methyl substitution pattern on critical performance parameters. Even small changes—such as the addition or repositioning of a single methyl group—alter the compound's vapor pressure, conformational equilibria, and Lewis acidity, which are key determinants of its efficacy as a single-source precursor for SiC deposition or as a molecular scaffold [1]. For instance, the asymmetrically substituted 1,1,3-trimethyl derivative exhibits a boiling point (181.6 ± 9.0 °C) and volatility distinct from its symmetrically substituted isomer, 1,3,5-trimethyl-1,3,5-trisilacyclohexane (boiling point: 159.0 ± 20.0 °C) [2]. Furthermore, the conformational behavior of mono- and dimethyl-substituted trisilacyclohexanes has been shown to be highly sensitive to the substituent's position and number, with axial:equatorial ratios varying substantially based on the specific methylation pattern [3]. Consequently, replacing 1,1,3-trimethyl-1,3,5-trisilacyclohexane with a seemingly similar in-class analog can lead to unpredictable and suboptimal outcomes in both materials processing and synthetic chemistry.

Quantitative Evidence for 1,1,3-Trimethyl-1,3,5-trisilacyclohexane: Differentiating Data for Scientific Selection and Procurement


Volatility and Boiling Point: A Distinct Profile vs. Symmetrical Trimethyl Isomer

1,1,3-Trimethyl-1,3,5-trisilacyclohexane exhibits a boiling point that is significantly higher than its symmetrical isomer, 1,3,5-trimethyl-1,3,5-trisilacyclohexane (CAS 18186-89-5). This difference is directly relevant to its handling and performance as a CVD precursor [1].

Organosilicon Chemical Vapor Deposition Precursor Volatility

Conformational Preference: Axial-Equatorial Ratio as a Determinant of Reactivity and Molecular Recognition

The 1,1,3-trimethyl substitution pattern creates a steric and electronic environment that influences the molecule's preferred conformation. While direct gas-phase electron diffraction (GED) data for 1,1,3-trimethyl-1,3,5-trisilacyclohexane was not identified in the search, data for the closely related 1-methyl-1,3,5-trisilacyclohexane demonstrates that methylation alters the axial:equatorial (Ax:Eq) ratio of the chair conformer. This provides a class-level inference about the importance of substitution pattern [1].

Conformational Analysis Gas-Phase Electron Diffraction Organometallic Chemistry

CVD Precursor Suitability: Si:C Ratio and Film Composition Compared to Alternatives

Trisilacyclohexane derivatives, including 1,1,3-trimethyl-1,3,5-trisilacyclohexane, are evaluated as single-source precursors for the growth of stoichiometric silicon carbide (SiC) films. The parent compound, 1,3,5-trisilacyclohexane (TSCH), has been shown to yield hydrogen-free SiC films with a 1:1 silicon-to-carbon ratio, a critical advantage over multi-source precursors like silane/propane mixtures which can lead to non-stoichiometric films or require post-deposition annealing [1]. The methyl substituents in 1,1,3-trimethyl-1,3,5-trisilacyclohexane modify the precursor's carbon content (C₆H₁₈Si₃, Si:C = 1:2) and vapor pressure, offering a potential route to silicon carbide films with tailored carbon content or to silicon oxycarbide (SiCO) materials [2].

Silicon Carbide Single-Source Precursor Chemical Vapor Deposition

Lewis Acidity and Scaffold Geometry: Impact of Methyl Substitution on Host-Guest Chemistry

Trisilacyclohexane frameworks, particularly those with axially oriented ethynyl groups, serve as scaffolds for constructing tridentate and hexadentate poly-Lewis acids (PLAs) [1]. The all-cis-1,3,5-triethynyl-1,3,5-trimethyl-1,3,5-trisilacyclohexane provides a platform where three Lewis acidic functions can be oriented in a convergent manner for cooperative substrate binding [2]. While the 1,1,3-trimethyl isomer is an asymmetrically substituted variant, its non-symmetric methylation pattern may offer different steric and electronic tuning of the Lewis acidic sites compared to the symmetrical 1,3,5-trimethyl derivative, potentially leading to altered binding affinities or selectivities for specific guest molecules.

Poly-Lewis Acids Supramolecular Chemistry Tridentate Scaffolds

Optimal Research and Industrial Application Scenarios for 1,1,3-Trimethyl-1,3,5-trisilacyclohexane (CAS 18339-88-3)


Single-Source Precursor for Carbon-Rich Silicon Carbide (SiC) Thin Films

1,1,3-Trimethyl-1,3,5-trisilacyclohexane is optimally deployed as a single-source precursor for the chemical vapor deposition (CVD) of silicon carbide films with a high carbon content. Unlike the unsubstituted TSCH precursor which yields stoichiometric 1:1 Si:C films, the higher carbon-to-silicon ratio of the 1,1,3-trimethyl derivative (Si:C = 1:2) makes it suitable for depositing carbon-rich SiC layers. Such films are of interest for applications requiring specific electrical conductivity, hardness, or oxidation resistance properties [1][2]. The compound's volatility profile (boiling point 181.6 °C) is also suitable for delivery in low-pressure CVD (LPCVD) systems.

Asymmetric Scaffold for Poly-Lewis Acids and Molecular Recognition

The asymmetric methylation pattern of 1,1,3-trimethyl-1,3,5-trisilacyclohexane provides a unique three-dimensional scaffold for the construction of desymmetrized poly-Lewis acids (PLAs) [3]. By functionalizing the Si-H and Si-Me groups with Lewis acidic moieties (e.g., via hydrosilylation or hydroboration), researchers can create receptors with non-equivalent binding pockets. This could lead to enhanced selectivity in the recognition of specific anions or neutral molecules, offering a distinct advantage over symmetrical trisilacyclohexane-based PLAs in supramolecular chemistry and catalysis.

Conformational Probe in Gas-Phase Electron Diffraction and Computational Studies

The asymmetric substitution of 1,1,3-trimethyl-1,3,5-trisilacyclohexane makes it a valuable model compound for fundamental studies of conformational behavior in silacyclohexanes. By comparing its gas-phase structure (determined by GED) and conformational preferences (quantified by QC calculations) with those of the symmetrical 1,3,5-trimethyl and unsubstituted analogs, researchers can isolate the effects of specific methyl group placement on ring geometry and energetics [4]. This data is essential for refining computational models for organosilicon chemistry and for predicting the properties of new derivatives.

Precursor for Silicon Oxycarbide (SiCO) and Functionalized Ceramics

Due to its higher carbon content and potential for selective functionalization at the Si-H and Si-Me sites, 1,1,3-trimethyl-1,3,5-trisilacyclohexane can serve as a molecular precursor for silicon oxycarbide (SiCO) materials or for ceramics with tailored carbon domains [2]. When co-pyrolyzed with oxygen-containing compounds or when used in oxidative atmospheres, the trimethyl-substituted precursor can yield SiCO glasses with different phase compositions and porosities compared to those derived from the parent TSCH, opening avenues for advanced porous ceramics and membranes.

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